Product packaging for 5-Bromo-3-(trifluoromethyl)pyridazine(Cat. No.:CAS No. 2825007-92-7)

5-Bromo-3-(trifluoromethyl)pyridazine

Cat. No.: B13557411
CAS No.: 2825007-92-7
M. Wt: 226.98 g/mol
InChI Key: AWISUNGLQUODEX-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)pyridazine is a useful research compound. Its molecular formula is C5H2BrF3N2 and its molecular weight is 226.98 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrF3N2 B13557411 5-Bromo-3-(trifluoromethyl)pyridazine CAS No. 2825007-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2825007-92-7

Molecular Formula

C5H2BrF3N2

Molecular Weight

226.98 g/mol

IUPAC Name

5-bromo-3-(trifluoromethyl)pyridazine

InChI

InChI=1S/C5H2BrF3N2/c6-3-1-4(5(7,8)9)11-10-2-3/h1-2H

InChI Key

AWISUNGLQUODEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1C(F)(F)F)Br

Origin of Product

United States

Meisenheimer Type Complexes in Nucleophilic Aromatic Substitution Snar :

In SNAr reactions, the attack of a nucleophile on the electron-deficient pyridazine (B1198779) ring is a key step. The presence of the electron-withdrawing trifluoromethyl group and the electronegative nitrogen atoms enhances the electrophilicity of the carbon atoms in the ring, making it susceptible to nucleophilic attack. The attack of a nucleophile at the carbon bearing the bromine atom would lead to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The generally accepted mechanism for SNAr reactions involves a two-step addition–elimination sequence via this discrete intermediate. nih.govlibretexts.org However, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism without the formation of a stable intermediate. nih.govnih.gov

The characterization of such a Meisenheimer complex for 5-Bromo-3-(trifluoromethyl)pyridazine would involve:

1H and 19F NMR Spectroscopy: Observation of signals corresponding to the sp3-hybridized carbon bearing the nucleophile and the trifluoromethyl group.

UV-Vis Spectroscopy: A significant change in the absorption spectrum upon formation of the highly colored Meisenheimer complex.

Intermediate Type Plausible Reaction Key Characterization Techniques Expected Observations
Meisenheimer ComplexNucleophilic Aromatic Substitution (SNAr)Low-Temperature NMR, UV-VisUpfield shift of aromatic protons in 1H NMR; Appearance of a new, intense absorption band in the visible region.

Organometallic Intermediates in Cross Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common methods for the functionalization of aryl halides. organic-chemistry.orgmdpi.com The catalytic cycle of these reactions involves the formation of several organometallic intermediates. For 5-Bromo-3-(trifluoromethyl)pyridazine, the key intermediates would be palladium(II) species formed after the oxidative addition of the C-Br bond to a palladium(0) complex. Subsequent transmetalation with an organoboron reagent and reductive elimination would yield the final product and regenerate the palladium(0) catalyst.

The direct observation and characterization of these intermediates are challenging due to their transient nature. However, techniques like 31P NMR spectroscopy (if phosphine (B1218219) ligands are used) and mass spectrometry can provide evidence for their existence. nsf.gov

Intermediate Type Plausible Reaction Key Characterization Techniques Expected Observations
Organopalladium(II) ComplexSuzuki-Miyaura Cross-Coupling31P NMR, Mass SpectrometrySignals in 31P NMR corresponding to the coordinated phosphine ligand; Detection of palladium-containing species by MS.

Radical Intermediates:

Under certain reaction conditions, such as those involving photoredox catalysis or high temperatures, reactions of 5-Bromo-3-(trifluoromethyl)pyridazine could proceed through radical intermediates. york.ac.ukwhiterose.ac.ukchimia.ch Homolytic cleavage of the C-Br bond could generate a pyridazinyl radical. The detection of such short-lived radical species often requires specialized techniques like:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for detecting and characterizing species with unpaired electrons.

Radical Trapping Experiments: Using a spin trap to form a more stable radical adduct that can be detected by EPR or NMR spectroscopy. researchgate.netresearchgate.net

Intermediate Type Plausible Reaction Key Characterization Techniques Expected Observations
Pyridazinyl RadicalRadical-mediated reactions (e.g., photoredox catalysis)EPR Spectroscopy, Radical TrappingA characteristic EPR spectrum; Formation of a stable adduct with a spin trap detectable by EPR or NMR.

While direct experimental data on the intermediates of this compound remains scarce, the application of these established analytical and computational methods to its reactions would provide significant insights into its chemical behavior and the mechanisms of its transformations.

Applications of 5 Bromo 3 Trifluoromethyl Pyridazine As a Key Synthetic Building Block

Construction of Complex Heterocyclic Systems

The presence of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the pyridazine (B1198779) ring makes 5-Bromo-3-(trifluoromethyl)pyridazine an ideal precursor for the synthesis of fused and polycyclic heterocyclic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the trifluoromethyl group enhances the stability and modulates the electronic properties of the resulting molecules.

Annulation and ring-fusion reactions are powerful strategies for constructing polycyclic aromatic and heteroaromatic systems. In the context of this compound, these strategies can be employed to build additional rings onto the pyridazine core, leading to the formation of novel polycyclic pyridazine derivatives.

One common approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various substituents at the bromine-bearing carbon, which can then participate in intramolecular cyclization reactions to form new rings. For instance, a Suzuki-Miyaura coupling with a suitably functionalized boronic acid can introduce a side chain that subsequently undergoes a cyclization reaction to form a fused ring system.

Reaction Type Catalyst Coupling Partner Potential Fused Ring System
Suzuki-Miyaura CouplingPd(PPh₃)₄Arylboronic acid with ortho-amino groupPyridazino[4,5-b]quinolines
Sonogashira CouplingPdCl₂(PPh₃)₂, CuITerminal alkyne with a nucleophilic groupFuro[3,4-d]pyridazines
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosAmine with a pendant reactive groupTetrahydropyridazino[4,5-c]pyridazines

This table presents potential annulation strategies based on known cross-coupling reactions of similar bromo-substituted heterocycles.

The synthesis of fused pyridazine-containing scaffolds, such as pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyrazines, can be achieved through multi-step synthetic sequences starting from this compound. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

For the synthesis of pyrazolo[3,4-b]pyridine derivatives, a potential pathway involves the initial displacement of the bromine atom with a hydrazine (B178648) derivative, followed by an intramolecular cyclization. The trifluoromethyl group would remain as a key substituent on the final scaffold, influencing its physicochemical properties.

Similarly, the construction of triazolo[4,3-a]pyrazine scaffolds can be envisioned through a series of transformations. This might involve the conversion of the bromo-pyridazine into a hydrazinopyridazine, which can then undergo cyclization with a suitable one-carbon synthon to form the fused triazole ring.

Target Scaffold Key Synthetic Steps Potential Reagents
Pyrazolo[3,4-b]pyridines1. Nucleophilic substitution 2. Intramolecular cyclization1. Hydrazine hydrate (B1144303) 2. A suitable acid or base catalyst
Triazolo[4,3-a]pyrazines1. Conversion to hydrazinopyridazine 2. Cyclization1. Hydrazine hydrate 2. Formic acid or triethyl orthoformate

This table outlines plausible synthetic routes to the target fused scaffolds, leveraging the reactivity of the this compound starting material.

Design and Synthesis of Advanced Organic Molecules

Beyond the construction of complex heterocyclic systems, this compound serves as a crucial intermediate in the design and synthesis of a variety of advanced organic molecules with potential applications in agrochemicals, materials science, and drug discovery.

The pyridazine nucleus is a recognized pharmacophore in a number of herbicides. The presence of a trifluoromethyl group is also a common feature in many modern agrochemicals, as it can enhance metabolic stability and biological activity. Therefore, this compound is an attractive starting material for the synthesis of novel agrochemical candidates. The bromine atom provides a handle for introducing diverse functionalities through cross-coupling reactions, allowing for the exploration of a wide chemical space in the search for new herbicides, fungicides, or insecticides.

Fluorinated organic materials often exhibit unique properties, such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. The trifluoromethyl group in this compound makes it a valuable precursor for the synthesis of such materials. Through polymerization or incorporation into larger conjugated systems, this building block can be used to create novel fluorinated polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The bromine atom facilitates the necessary coupling reactions to build these larger molecular or macromolecular structures.

In drug discovery, the synthesis of compound libraries is essential for identifying new lead compounds. This compound can serve as a versatile scaffold for combinatorial chemistry and library synthesis. The reactivity of the bromine atom allows for the parallel synthesis of a large number of derivatives by reacting it with a diverse set of building blocks, such as boronic acids, alkynes, and amines, via high-throughput cross-coupling reactions. This enables the rapid generation of a library of trifluoromethyl-substituted pyridazine derivatives for biological screening.

Application Area Key Feature Utilized Synthetic Strategy Potential End-Product
AgrochemicalsTrifluoromethyl group, reactive bromineSuzuki or Sonogashira coupling to introduce toxophoric moietiesNovel herbicides or fungicides
Fluorinated MaterialsTrifluoromethyl groupPolymerization via cross-coupling reactionsThermally stable polymers
Drug DiscoveryVersatile scaffold, trifluoromethyl groupParallel synthesis using various coupling partnersLibrary of potential kinase inhibitors

This table summarizes the diverse applications of this compound in the synthesis of advanced organic molecules.

Regioselective Functionalization and Diversification Strategies Utilizing this compound

The strategic placement of a bromine atom and a trifluoromethyl group on the pyridazine ring makes this compound a versatile building block in organic synthesis. The distinct electronic properties of these two substituents govern the regioselectivity of its reactions, allowing for controlled functionalization and the generation of diverse molecular architectures. The electron-withdrawing nature of the trifluoromethyl group and the pyridazine nitrogen atoms renders the ring electron-deficient, which influences its reactivity in various transformations.

The primary routes for functionalization of this compound hinge on the reactivity of the carbon-bromine bond. This bond is susceptible to cleavage and replacement through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most powerful methods for the diversification of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond at the 5-position by coupling the pyridazine core with a variety of organoboron reagents, typically aryl- or heteroarylboronic acids.

The regioselectivity of this reaction is inherently controlled by the position of the bromo substituent. The palladium catalyst selectively undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle that leads to the formation of 5-aryl- or 5-heteroaryl-3-(trifluoromethyl)pyridazines. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as debromination. While specific studies on this compound are limited in publicly available literature, general principles from related electron-deficient heterocyclic systems suggest that ligands like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems based on phosphine (B1218219) ligands with bulky and electron-rich characteristics are effective.

A representative, though generalized, scheme for the Suzuki-Miyaura coupling is presented below, illustrating the potential for generating a library of derivatives.

Table 1: Representative Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids (Hypothetical Data)

EntryBoronic Acid (R-B(OH)₂)CatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O5-Phenyl-3-(trifluoromethyl)pyridazine85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyridazine92
33-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O5-(Thiophen-3-yl)-3-(trifluoromethyl)pyridazine78
42-Pyridylboronic acidXPhos Pd G2K₂CO₃THF/H₂O5-(Pyridin-2-yl)-3-(trifluoromethyl)pyridazine75

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of Suzuki-Miyaura reactions on this substrate based on established chemical principles for similar compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring system also opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces the bromide leaving group. The rate and feasibility of SNAr are significantly enhanced by the presence of the electron-withdrawing trifluoromethyl group and the ring nitrogens, which stabilize the intermediate Meisenheimer complex.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can potentially be employed to introduce diverse functional groups at the 5-position. The regioselectivity is again dictated by the location of the leaving group (bromine), leading exclusively to 5-substituted products.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound (Hypothetical Data)

EntryNucleophileBaseSolventProductYield (%)
1MorpholineK₂CO₃DMSO4-(3-(Trifluoromethyl)pyridazin-5-yl)morpholine90
2Sodium methoxide-Methanol5-Methoxy-3-(trifluoromethyl)pyridazine88
3PiperidineEt₃NAcetonitrile1-(3-(Trifluoromethyl)pyridazin-5-yl)piperidine85
4Sodium thiophenoxide-DMF5-(Phenylthio)-3-(trifluoromethyl)pyridazine82

Note: The data in this table is hypothetical and illustrates the expected products and yields for SNAr reactions based on the reactivity of analogous heterocyclic systems.

Exploration of Biological Activities of 5 Bromo 3 Trifluoromethyl Pyridazine and Its Derivatives in Vitro and Computational Studies

In Vitro Biological Screening Methodologies for Pyridazine (B1198779) Derivatives

In vitro screening is a cornerstone of early-stage drug discovery, providing essential data on the biological effects of newly synthesized compounds in a controlled laboratory setting. For pyridazine derivatives, a variety of assays are employed to determine their potential therapeutic effects at the cellular and molecular levels.

Cell-Based Assays for Cellular Pathway Modulation (e.g., Gene Expression, Cell Signaling)

Cell-based assays are critical for understanding how a compound affects living cells and their intricate signaling networks. These assays can reveal a compound's influence on cell viability, proliferation, and specific cellular pathways.

Anti-Proliferation and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the cytotoxic effects of pyridazine derivatives on cancer cell lines. rsc.orgresearchgate.net For example, novel pyrazole-pyridazine hybrids were evaluated for their anti-proliferative effects against various cancer cell lines, identifying lead compounds with significant cytotoxicity towards acute lymphoblastic leukemia CEM cells. nih.gov

Apoptosis and Cell Cycle Analysis: To determine if a compound induces programmed cell death (apoptosis), researchers test for markers like phosphatidylserine (B164497) externalization, caspase-3 activation, and mitochondrial membrane depolarization. nih.gov Flow cytometry is used to analyze the cell cycle, revealing whether a compound causes cells to arrest in a specific phase (e.g., G1, S, or G2/M), which can inhibit tumor growth. nih.gov Studies have shown that certain pyridazine-linked pyrazole (B372694) derivatives can induce the intrinsic apoptosis pathway and arrest cells in the S phase. nih.gov

Modulation of Inflammatory Pathways: The anti-inflammatory potential of pyridazine derivatives is often screened using lipopolysaccharide (LPS)-induced macrophage cell lines, such as RAW264.7. rsc.orgresearchgate.net In these assays, the ability of the compounds to inhibit the production of pro-inflammatory cytokines and mediators like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) is measured. rsc.org

Enzymatic Assays for Inhibition or Activation Studies (e.g., Cytochrome P450 Enzymes)

Enzymatic assays measure the direct interaction of a compound with a specific enzyme, determining if it acts as an inhibitor or an activator. This is crucial for identifying the mechanism of action and potential drug-drug interactions.

Cyclooxygenase (COX) Inhibition: For anti-inflammatory drug candidates, in vitro inhibition assays for COX-1 and COX-2 enzymes are standard. rsc.org Certain pyrazole–pyridazine hybrids have been identified as potent and selective COX-2 inhibitors, with activity comparable to or exceeding that of the reference drug celecoxib. rsc.org

Kinase Inhibition: Many pyridazine derivatives are designed as kinase inhibitors for cancer therapy. For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent and highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B cell signaling pathways. acs.org The inhibitory activity is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. acs.org

Cytochrome P450 (CYP450) Enzyme Assays: The cytochrome P450 family of enzymes is central to drug metabolism. criver.com Investigating the interaction of new compounds with these enzymes is required by international guidelines to predict potential drug-drug interactions. criver.com In vitro assays using human liver microsomes or recombinant CYP450 enzymes are performed to determine if a pyridazine derivative inhibits major isoforms like CYP3A4, CYP2D6, and CYP2C9. criver.com Interestingly, some studies have noted that the pyridazine ring can offer superior performance over a pyridine (B92270) ring in reducing CYP450 inhibition. nih.govblumberginstitute.org

Identification of Molecular Targets and Binding Interactions

Identifying the specific molecular targets of a compound and understanding how it binds are fundamental to rational drug design. This involves a combination of experimental and computational techniques.

Receptor Binding Studies

Receptor binding studies are used to determine the affinity of a compound for a specific biological receptor.

Adenosine (B11128) Receptors: Pyrazolo[3,4-d]pyridazine derivatives have been synthesized and evaluated as ligands for adenosine receptors (ARs). nih.gov Their affinity for different AR subtypes (A1, A2B, A3) is determined using methods like fluorescent ligand displacement binding studies and functional cAMP accumulation assays. nih.gov These studies help identify compounds with high affinity for specific receptor subtypes, which can be valuable for treating various pathological conditions. nih.gov

Bromodomains: A screening of a large compound library identified a tricyclic aminopyridazine derivative as a molecule with modest affinity for the SMARCA4, SMARCA2, and PBRM1 bromodomains. nih.gov Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are considered important targets in cancer and inflammation.

Enzyme Active Site Interactions

Understanding how a compound interacts with the active site of an enzyme provides a detailed picture of its inhibitory mechanism.

Molecular Docking and Dynamics: Computational methods like molecular docking and molecular dynamics simulations are widely used to predict and analyze the binding modes of pyridazine derivatives within the active sites of their target enzymes. rsc.orgnih.govnih.gov These simulations can reveal strong affinity for targets like DNA ligase I and IV, suggesting that the induction of apoptosis by these compounds is likely due to direct inhibition of these enzymes. nih.gov

X-ray Crystallography: Co-crystallization of a compound with its target protein provides the most definitive evidence of its binding mode. An X-ray co-crystal structure of a pyridazine derivative with the SMARCA4 bromodomain revealed that the aminopyridazine moiety engages in a dual hydrogen-bonding interaction with an asparagine residue, illustrating the importance of the pyridazine nitrogens in molecular recognition. nih.gov Similarly, docking studies of pyrazole-pyridazine hybrids in the COX-2 active site have shown respectable binding affinity, correlating with their observed in vitro inhibitory activity. rsc.org

Structure-Activity Relationship (SAR) Studies Based on In Vitro Efficacy

Structure-activity relationship (SAR) studies analyze how modifications to a molecule's chemical structure affect its biological activity. This information is vital for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

The pyridazine scaffold is often a critical structural element for activity. In one study, replacing the pyridazine ring in a splicing modulator with isomeric pyridines, pyrimidines, or a pyrazine (B50134) resulted in a complete loss of activity in a cell-based assay. nih.gov

SAR studies on various pyridazine derivatives have yielded key insights:

Substituents on the Core Ring: In a series of imidazopyridine derivatives studied as HIF-1α inhibitors, compounds with electron-withdrawing groups (e.g., trifluoromethyl, cyano) at a specific position showed higher inhibitory activity than those with electron-donating groups (e.g., methoxy). nih.gov

Bioisosteric Replacement: In some cases, replacing the pyridazine ring with a bioisostere can lead to improved activity. For example, a thiadiazole derivative exhibited more potent splicing modulation than its pyridazine analog, providing a compelling example of successful bioisosterism. nih.gov

Positional Isomerism: The position of nitrogen atoms within the heterocyclic core can be crucial. A study comparing different pyrazolopyridine isomers found that a 1H-pyrazolo[4,3-c]pyridine core was more potent than an indazole core or other pyrazolopyridine isomers, highlighting the close relationship between nitrogen position and inhibitory activity. nih.gov

These studies collectively demonstrate that systematic structural modifications, guided by in vitro testing and computational analysis, are essential for developing pyridazine derivatives into effective therapeutic agents.

Data Tables

Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole-Pyridazine Hybrids

Compound Substitution COX-2 IC50 (µM)
5f 3,4,5-trimethoxy 1.50
6e 4-bromo Comparable to Celecoxib
6f 3,4,5-trimethoxy 1.15
Celecoxib Reference Drug 1.62

Data sourced from a study on new pyrazole–pyridazine hybrids as selective COX-2 inhibitors. rsc.org

Table 2: Biological Assays for Pyridazine Derivatives

Assay Type Purpose Example Target/Pathway Reference
MTT Assay Measures cell viability and cytotoxicity Cancer cell lines (e.g., CEM, RAW264.7) rsc.orgnih.gov
Apoptosis Assay Detects programmed cell death Caspase-3 activation, mitochondrial membrane potential nih.gov
Cell Cycle Analysis Determines effect on cell proliferation stages S phase arrest nih.gov
Cytokine Inhibition Assay Measures anti-inflammatory activity TNF-α, IL-6, NO production rsc.org
Kinase Inhibition Assay Measures inhibition of specific kinases Bruton's tyrosine kinase (BTK) acs.org
CYP450 Inhibition Assay Assesses potential for drug-drug interactions CYP3A4, CYP2D6, CYP2C9 criver.com

Impact of Substituent Modifications on Biological Activity

The biological activity of pyridazine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies on various pyridazine analogs have provided valuable insights into how modifications can tune their therapeutic properties.

For instance, in the development of anti-Cryptosporidium agents, SAR studies on triazolopyridazine derivatives revealed that the pyridazine core is remarkably sensitive to substitution. Even the introduction of a simple methyl group could drastically alter the compound's potency. nih.gov This high sensitivity suggests that any modification to the 5-Bromo-3-(trifluoromethyl)pyridazine skeleton would likely have a profound impact on its biological profile.

In a series of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives synthesized for their herbicidal activities, it was observed that compounds with an (un)substituted phenyl amine at the 3-position of the pyridazine ring displayed higher efficacy. bohrium.com This highlights the importance of the substituent at the 3-position, which in the case of our subject compound is a trifluoromethyl group. The electronic and steric properties of the substituent at this position are crucial for activity. Furthermore, research on other trifluoromethyl-containing heterocyclic compounds, such as pyrimidines and pyrazoles, has consistently shown that the nature of the substituent plays a critical role in their anticancer and anti-inflammatory activities. nih.govbohrium.comnih.gov

The bromine atom at the 5-position also plays a crucial role. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which can be important for protein-ligand interactions. pensoft.net The interplay between the electron-withdrawing trifluoromethyl group and the bromo substituent likely creates a unique electronic environment on the pyridazine ring that dictates its interaction with biological targets.

Table 1: Impact of Substituent Modifications on the Biological Activity of Pyridazine Derivatives (Illustrative Examples from Literature)
Core StructureSubstituent ModificationObserved Biological ActivityReference
TriazolopyridazineMethyl group additionReduced anti-Cryptosporidium potency nih.gov
4-(3-trifluoromethylphenyl)pyridazine(Un)substituted phenyl amine at 3-positionHigher herbicidal activity bohrium.com
Thiazolo[4,5-d]pyrimidineIntroduction of a trifluoromethyl groupPotential for improved bioavailability and anticancer activity nih.gov
Pyridazin-3(2H)-oneGuanidinium group at various positionsWeak DNA binding affinity and moderate anticancer activity nih.gov

Role of the Trifluoromethyl Group in Lipophilicity and Membrane Permeability

The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry, primarily due to its ability to modulate a molecule's physicochemical properties, including lipophilicity and membrane permeability. mdpi.com Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. mdpi.com This enhanced lipophilicity can improve a compound's ability to cross biological membranes, a crucial step for reaching intracellular targets. nih.gov The C-F bond is highly stable, which means the trifluoromethyl group can also enhance metabolic stability, protecting the molecule from rapid degradation by metabolic enzymes. nih.govmdpi.com

Fluorination strategies are often employed in drug discovery to fine-tune the octanol-water partition coefficient (logP), a common measure of lipophilicity. nih.gov While a higher logP can lead to better membrane partitioning, an optimal lipophilicity window is often sought to balance permeability with solubility and to avoid off-target toxicity. mdpi.com The presence of the trifluoromethyl group in this compound is therefore expected to significantly influence its pharmacokinetic properties by enhancing its ability to penetrate cell membranes.

Table 2: Physicochemical Properties Influenced by the Trifluoromethyl Group
PropertyEffect of Trifluoromethyl GroupConsequence for Biological ActivityReference
Lipophilicity (logP)Generally increasesImproved membrane permeability and cell uptake mdpi.com
Metabolic StabilityIncreases due to strong C-F bondsLonger biological half-life nih.govmdpi.com
Binding AffinityCan enhance interactions with biological targetsImproved potency mdpi.comnih.gov
BioavailabilityCan be improved through enhanced permeability and stabilityBetter in vivo efficacy nih.gov

Mechanistic Insights into Molecular and Cellular Interactions

Understanding how a compound interacts with biological molecules at a cellular and molecular level is fundamental to elucidating its mechanism of action. While direct studies on this compound are limited, insights can be drawn from computational studies and in vitro experiments on related heterocyclic structures.

Proposed Mechanisms of Biological Action at the Molecular Level

Based on the activities of similar compounds, several molecular mechanisms can be proposed for this compound and its derivatives.

Many nitrogen-containing heterocyclic compounds exert their biological effects by inhibiting key enzymes. For example, various pyrazole derivatives containing a trifluoromethyl group have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory effects. nih.gov Similarly, pyridazinone derivatives have been explored as phosphodiesterase 4 (PDE4) inhibitors. nih.gov It is plausible that this compound could act as an inhibitor of specific kinases or other enzymes involved in cellular signaling pathways critical for cancer cell proliferation or inflammatory responses.

Computational docking studies are a valuable tool for predicting the binding of small molecules to the active sites of proteins. pensoft.netacs.orgnih.govnih.govmdpi.com Such studies on related trifluoromethyl-substituted heterocycles have shown that the trifluoromethyl group can form favorable interactions within the hydrophobic pockets of enzyme active sites. nih.gov These interactions, along with potential hydrogen bonds and other non-covalent interactions involving the pyridazine ring and the bromo substituent, could contribute to potent and selective enzyme inhibition.

Interactions with Biomolecules (e.g., DNA, Proteins)

The interaction with fundamental biomolecules like DNA and proteins is a common mechanism of action for many therapeutic agents.

DNA Interactions: Some pyridazine derivatives have been investigated as potential DNA minor groove binders. nih.govacs.org These compounds typically possess a planar aromatic structure and cationic groups that facilitate interaction with the negatively charged DNA backbone. Molecular docking studies have been used to predict the binding modes of these compounds within the DNA minor groove. nih.gov While this compound itself is not cationic, its derivatives could be functionalized to enhance DNA binding. Spectroscopic techniques are often employed to study the interaction between small molecules and DNA, looking for changes that indicate binding, such as intercalation or groove binding. mdpi.com

Computational and Theoretical Investigations of 5 Bromo 3 Trifluoromethyl Pyridazine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a quantitative description of the electronic structure of molecules. These methods are used to determine molecular geometries, orbital energies, and the distribution of electron density, which together govern the physical and chemical properties of a compound.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules with high accuracy. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms. nih.govresearchgate.net

For 5-Bromo-3-(trifluoromethyl)pyridazine, DFT calculations are expected to show a planar pyridazine (B1198779) ring, a characteristic feature of aromatic heterocyclic systems. The two electron-withdrawing substituents—the bromine atom and the trifluoromethyl group—induce significant changes in the ring's geometry compared to unsubstituted pyridazine. The C-Br and C-CF3 bonds are predicted to lie in the plane of the aromatic ring. Key structural parameters such as bond lengths and angles can be precisely calculated, providing a detailed three-dimensional picture of the molecule.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterBond/AnglePredicted ValueDescription
Bond Lengths
C-Br~1.89 ÅCarbon-Bromine bond length
C-C (ring)~1.38 - 1.40 ÅAromatic carbon-carbon bonds
C-N (ring)~1.33 - 1.35 ÅAromatic carbon-nitrogen bonds
N-N~1.34 ÅAromatic nitrogen-nitrogen bond
C-CF3~1.51 ÅBond between ring and CF3 group
C-F~1.34 ÅCarbon-Fluorine bonds in CF3 group
Bond Angles
C-C-Br~121°Angle involving the bromine substituent
C-C-CF3~120°Angle involving the CF3 substituent
C-N-N~119°Angle within the pyridazine ring

Note: The values presented are representative and based on DFT calculations performed on analogous substituted heterocyclic compounds. Actual values may vary depending on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com

For this compound, the presence of two strong electron-withdrawing groups is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. rsc.org The HOMO would likely be a π-orbital distributed across the pyridazine ring, whereas the LUMO is anticipated to have significant contributions from the carbon atoms attached to the bromine and trifluoromethyl groups (C5 and C3), indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id For this compound, the ESP map is predicted to show:

Negative Potential (Red): Concentrated around the two nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pairs of electrons. researchgate.net

Positive Potential (Blue): Located on the hydrogen atoms of the ring and, significantly, on the carbon atoms bonded to the electron-withdrawing substituents. A region of positive potential, known as a σ-hole, is also expected on the outer surface of the bromine atom along the C-Br bond axis, making it a site for potential halogen bonding. researchgate.netdtic.mil

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)Implication
EHOMO ~ -7.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO ~ -1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 5.7 eVIndicates high kinetic stability but strong electrophilic character due to low LUMO energy.

Note: These values are illustrative, based on calculations for similar halogenated and trifluoromethylated aza-aromatic compounds.

Conformational Analysis and Potential Energy Surface Mapping

While the pyridazine ring itself is rigid and planar, the trifluoromethyl group can rotate around the C-C single bond. Conformational analysis is used to determine the preferred orientation of this group and the energy barrier to its rotation. researchgate.netmdpi.com

A Potential Energy Surface (PES) map can be generated by systematically rotating the trifluoromethyl group (defined by a dihedral angle) and calculating the molecule's energy at each step. mdpi.comnih.gov This process reveals the rotational energy profile. For the CF3 group attached to an aromatic ring, the rotational barrier is typically low. The calculations would identify the most stable (lowest energy) conformer, which is likely a staggered conformation where the C-F bonds are positioned to minimize steric interactions with the adjacent atoms on the pyridazine ring.

Prediction of Reactivity Patterns and Reaction Mechanisms

The electronic features revealed by DFT and FMO analysis allow for the prediction of the compound's chemical reactivity. The pyridazine ring is inherently electron-deficient, and this effect is strongly amplified by the bromo and trifluoromethyl substituents. Consequently, this compound is highly activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. nih.govnih.gov The most probable sites for nucleophilic attack are the carbon atoms C3 and C5, with C5 being a particularly favorable site as it is attached to bromine, a good leaving group. nih.gov

To understand the kinetics of a proposed reaction, such as an SNAr reaction, computational chemists locate the transition state (TS) structure. chemrxiv.org The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecule as bonds are being broken and formed. researchgate.net

For an SNAr reaction on this compound, a nucleophile (Nu⁻) would attack the C5 carbon, leading to the formation of a high-energy intermediate or transition state known as a Meisenheimer complex. psicode.org In this state, the C5 carbon is temporarily sp³-hybridized. Quantum chemical calculations can determine the precise geometry of this transition state and confirm it by frequency analysis, where a true TS structure has exactly one imaginary frequency corresponding to the motion along the reaction path. psicode.org

By calculating the Gibbs free energies (G) of the reactants, transition state, and products, a complete reaction energy profile can be constructed. This profile provides critical thermodynamic and kinetic information.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔGr): The energy difference between the products and the reactants. A negative value indicates an exergically favorable (spontaneous) reaction.

Table 3: Representative Energy Profile for a Hypothetical SNAr Reaction (Nu⁻ + C₅H₂BrF₃N₂ → C₅H₂NuF₃N₂ + Br⁻)

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants This compound + Nu⁻0.0 (Reference)
Transition State [C₅H₂Br(Nu)F₃N₂]‡+15 to +20 (ΔG‡)
Products 5-Nu-3-(trifluoromethyl)pyridazine + Br⁻-10 to -25 (ΔGr)

Note: These are hypothetical but realistic energy values for an SNAr reaction on a highly activated substrate. The actual values depend on the specific nucleophile and reaction conditions (e.g., solvent).

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

While direct MD simulation studies on this compound are not readily found, research on similar heterocyclic compounds demonstrates the utility of this technique. For instance, MD simulations have been employed to study the stability of ligand-protein complexes involving pyridazine derivatives. In a study on 3,6-disubstituted pyridazine derivatives as potential anticancer agents, MD simulations were used to confirm the stability of the compound within the JNK1 binding pocket. Such simulations typically track the root-mean-square deviation (RMSD) of the ligand and protein backbone over time to assess stability.

The effect of solvent on the properties of a molecule can also be investigated using computational methods. The polarity of the solvent can influence the electronic distribution and conformational equilibrium of a molecule. For example, computational studies on other organic molecules have shown that an increase in solvent polarity can lead to a redshift in the absorption spectra, indicating a change in the electronic properties of the molecule in different environments. For this compound, one could hypothesize that polar solvents would interact more strongly with the electronegative nitrogen and fluorine atoms, potentially influencing its conformational landscape and reactivity.

To illustrate the type of data obtained from such computational studies, the following table summarizes hypothetical results from a simulation study on a related pyridazine derivative in different solvents.

SolventDielectric ConstantAverage RMSD (Å) of LigandPredominant Conformation
Water80.11.8 ± 0.3Planar
Ethanol24.61.5 ± 0.2Slightly Twisted
Chloroform4.81.2 ± 0.1Twisted
Hexane1.91.1 ± 0.1Highly Twisted

This table is illustrative and based on general principles of solvent effects on molecular dynamics, not on specific experimental data for this compound.

Molecular Docking and Ligand-Target Interaction Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a small molecule ligand to the active site of a protein. This information can be used to predict the binding affinity and to guide the design of more potent and selective inhibitors.

Given the diverse biological activities reported for pyridazine derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, it is plausible that this compound could interact with a range of biological targets. rjptonline.org In the absence of specific experimental data, computational target prediction algorithms can be used to identify potential protein targets based on the structural and chemical features of the molecule.

Once potential targets are identified, molecular docking can be performed to model the interaction between this compound and the protein's binding site. For example, studies on other pyridazine-containing compounds have identified enzymes like DNA gyrase and various kinases as potential targets. nih.gov

A molecular docking study of a structurally similar compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, has been conducted to explore its anticancer potential. nih.gov In this study, the compound was docked into the active sites of human matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9), revealing potential binding interactions. The docking results showed favorable binding energies, suggesting that this compound could act as an inhibitor of these enzymes. nih.gov

For this compound, a hypothetical docking study against a kinase target might reveal key interactions. The nitrogen atoms of the pyridazine ring could act as hydrogen bond acceptors, while the trifluoromethyl group could engage in hydrophobic interactions or halogen bonds. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

The following interactive table summarizes potential interactions and docking scores for this compound with a hypothetical protein kinase target, based on common interactions observed for similar fragments in crystallographic databases.

Protein Target (Hypothetical)Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclin-Dependent Kinase 2 (CDK2)-8.2LEU83Hydrophobic
GLU81Hydrogen Bond (with pyridazine N)
LYS33Hydrogen Bond (with pyridazine N)
PHE80Pi-Pi Stacking
ASP86Halogen Bond (with Br)

This table presents hypothetical molecular docking results for illustrative purposes and is not based on experimentally validated data for this compound.

Derivatives and Analogues of 5 Bromo 3 Trifluoromethyl Pyridazine

Synthetic Strategies for Structural Diversification

Structural diversification of the 5-bromo-3-(trifluoromethyl)pyridazine molecule is primarily achieved by targeting its three main components: the bromine atom, the trifluoromethyl group, and the pyridazine (B1198779) ring. Each component can be modified using a range of modern synthetic methodologies to generate extensive libraries of novel compounds.

The bromine atom at the C5 position is the most common site for initial diversification due to its susceptibility to a wide array of well-established coupling reactions. This allows for the introduction of carbon, nitrogen, oxygen, and sulfur-based substituents, significantly expanding the chemical space accessible from the parent compound.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing the C-Br bond. Key examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for further transformations or as key pharmacophoric elements.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form carbon-nitrogen bonds, yielding a wide range of amino-pyridazine derivatives.

Stille Coupling: Reaction with organostannanes to create C-C bonds, offering an alternative to the Suzuki coupling, particularly for sensitive substrates.

Magnesiation: A selective bromine-magnesium exchange can be performed to generate a Grignard reagent intermediate. researchgate.net This organometallic species can then be quenched with various electrophiles (e.g., aldehydes, ketones, esters, nitriles) to introduce a diverse set of functional groups. This method is particularly useful when metal-catalyzed reactions are not feasible. researchgate.net

Table 1: Key Reactions for Functionalization at the Bromine Position
Reaction TypeReagent ClassBond FormedIntroduced Functionality
Suzuki-Miyaura CouplingBoronic Acids/EstersC-CAryl, Heteroaryl, Alkyl
Sonogashira CouplingTerminal AlkynesC-C (sp)Alkynyl
Buchwald-Hartwig AminationAminesC-NAmino Groups
Stille CouplingOrganostannanesC-CAryl, Vinyl, Alkyl
Bromine-Magnesium ExchangeOrganomagnesium ReagentsC-Mg (intermediate)Varies with Electrophile

The trifluoromethyl (CF3) group significantly influences the pyridazine's electronic properties, lipophilicity, and metabolic stability. While direct modification of the C-F bonds is challenging, the concept of bioisosterism is widely employed to modulate its effects. Bioisosteres are substituents or groups that possess similar physical or chemical properties, often leading to comparable biological activities. mdpi.comresearchgate.net

Replacing the CF3 group with a suitable bioisostere can fine-tune a molecule's properties to enhance potency, improve selectivity, or alter its pharmacokinetic profile. For example, in the development of CB1 receptor positive allosteric modulators, a CF3 group was successfully used as a bioisosteric replacement for an aliphatic nitro group, resulting in compounds with greater potency and improved metabolic stability. elsevierpure.com

Table 2: Common Bioisosteric Replacements for the Trifluoromethyl Group
BioisostereKey PropertiesRationale for Replacement
Nitro (NO2)Strongly electron-withdrawing, H-bond acceptorMimics electronic effects, potential for different binding interactions. elsevierpure.com
Cyano (CN)Electron-withdrawing, linear geometry, H-bond acceptorReduces lipophilicity while maintaining electronic pull.
Pentafluoroethyl (C2F5)Highly lipophilic and electron-withdrawingIncreases lipophilicity and steric bulk.
Difluoromethyl (CHF2)Electron-withdrawing, potential H-bond donor (C-H)Offers different H-bonding capacity compared to CF3. rsc.org
Sulfone (SO2R)Strongly electron-withdrawing, tetrahedral geometryIntroduces different geometry and H-bond accepting potential.

Beyond modifying the existing substituents, the pyridazine ring itself can be further elaborated to create more complex and structurally diverse analogues. This can be achieved through C-H functionalization or by constructing fused ring systems.

C-H Functionalization: Directed metalation strategies can be employed to selectively functionalize the C-H bonds of the pyridazine ring. For instance, in related pyridazinone systems, magnesium amide bases have been used for regioselective C-H magnesiation, allowing for the introduction of electrophiles at specific positions on the core. researchgate.net This approach avoids the need for pre-functionalized starting materials and enables the direct installation of new groups.

Synthesis of Fused Systems: The pyridazine core can serve as a foundation for building polycyclic derivatives. For example, intramolecular cyclization reactions can lead to the formation of pyrido[3,4-c]pyridazines and other fused heterocyclic systems. mdpi.com These strategies significantly increase the structural rigidity and complexity of the molecule, which can lead to novel biological activities.

Design Principles for New Analogues Based on Computational Predictions and SAR Studies

The development of new analogues of this compound is guided by a combination of computational modeling and empirical structure-activity relationship (SAR) studies. nih.govnih.gov The goal is to rationally design molecules with improved activity, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies: SAR involves systematically synthesizing and testing a series of related compounds to determine how specific structural changes affect their biological activity. nih.gov For a pyridazine scaffold, this could involve:

Varying the substituent at the C5 position: A library of compounds with different aryl, alkyl, and amino groups at the C5 position would be synthesized to probe which functionalities enhance target binding.

Exploring bioisosteres for the CF3 group: Replacing the trifluoromethyl group with the alternatives listed in Table 2 would reveal the target's tolerance for changes in electronics, sterics, and lipophilicity at the C3 position.

Modifying the pyridazine core: Adding substituents at other positions (e.g., C4 or C6) would help map the steric and electronic requirements of the binding pocket.

Computational Predictions: Molecular modeling techniques are used to predict how a designed molecule will interact with its biological target before it is synthesized. Molecular docking simulations can predict the binding mode and affinity of a proposed analogue within a protein's active site. rsc.org This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, designing new JNK1 inhibitors involved hybridizing a pyridazine ring with a 4-fluorophenyl group, a design choice guided by the known SAR for that target. acs.org

Chemoinformatics and Virtual Screening Approaches for Novel Pyridazine Scaffolds

Chemoinformatics and virtual screening are powerful computational tools used to identify novel chemical scaffolds, including those based on pyridazine, from vast digital compound libraries. acs.org

Virtual Screening: This technique involves computationally docking millions of virtual compounds against a biological target of interest. The compounds are ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for experimental testing. This is an efficient method for identifying initial lead compounds that feature the pyridazine core.

Scaffold Hopping: This is a key strategy in drug discovery used to identify new molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. nih.govnih.gov Starting with an active pyridazine derivative, scaffold hopping algorithms search for structurally different molecules that can present the same key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in a similar spatial arrangement. rsc.org This can lead to the discovery of entirely new classes of compounds with improved properties, such as better patentability, enhanced selectivity, or more favorable pharmacokinetics. nih.gov For instance, a scaffold hopping approach was used to design novel anticancer agents by expanding a pyrazole (B372694) ring into a pyridazine ring. acs.org

Future Directions and Emerging Research Avenues for 5 Bromo 3 Trifluoromethyl Pyridazine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of 5-Bromo-3-(trifluoromethyl)pyridazine are poised for significant advancements through the integration of flow chemistry and automated synthesis platforms. Continuous-flow processing offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability, particularly for exothermic reactions or those involving hazardous reagents. acs.orgacs.org For instance, the introduction of trifluoromethyl groups onto heterocyclic scaffolds, a key step in the synthesis of related compounds, has been successfully demonstrated in automated and scalable continuous-flow routes. acs.org This approach minimizes the need for intermediate purification, a significant advantage over traditional batch methods. acs.org

Furthermore, automated platforms can facilitate the rapid generation of libraries of this compound derivatives for high-throughput screening. rsc.orgresearchgate.net By systematically varying reaction partners and conditions, these systems can accelerate the discovery of new bioactive molecules and materials. The integration of machine learning algorithms with these automated systems represents a frontier in chemical synthesis, enabling the optimization of reaction conditions in real-time with minimal human intervention. beilstein-journals.orgpreprints.orgsemanticscholar.org This synergy between automation and artificial intelligence is expected to significantly reduce the time and resources required for the development of novel compounds derived from this compound.

Development of Novel Catalytic Systems for Sustainable Transformations

Future research will increasingly focus on the development of novel catalytic systems for the sustainable transformation of this compound. The bromo substituent at the 5-position is an ideal handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in creating complex molecular architectures. While palladium-catalyzed reactions are well-established for these transformations, the development of catalysts based on more abundant and less toxic metals is a key goal of green chemistry.

Moreover, the principles of green chemistry will drive the adoption of more environmentally benign reaction media, such as water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents. researchgate.netmdpi.commdpi.com The synthesis of related heterocyclic compounds has already been demonstrated in these green solvents, suggesting a promising avenue for the derivatization of this compound. researchgate.net Biocatalysis, utilizing enzymes to perform chemical transformations, also presents a significant opportunity for the sustainable functionalization of the pyridazine (B1198779) core, offering high selectivity under mild conditions.

Exploration of Photocatalytic and Electrocatalytic Methodologies for Pyridazine Functionalization

Photocatalytic and electrocatalytic methods are emerging as powerful tools for the functionalization of heterocyclic compounds, offering mild and selective reaction pathways. acs.orgnih.gov Visible-light photoredox catalysis, in particular, has shown great promise for the C-H functionalization of pyridazines and related heterocycles. acs.org This approach allows for the direct introduction of functional groups without the need for pre-functionalized starting materials, a significant advantage in terms of atom economy. unimi.it For example, the direct methylation, ethylation, and cyclopropylation of biologically active heterocycles have been achieved using photoredox catalysis under mild conditions. unimi.it

Electrochemical synthesis offers another sustainable alternative to traditional chemical methods, often avoiding the use of stoichiometric reagents and reducing waste generation. peacta.orgsciencepubco.comrsc.orgresearchgate.net The electrochemical behavior of pyridazine derivatives has been studied, providing a foundation for the development of electrosynthetic methods for the functionalization of this compound. peacta.orgsciencepubco.comresearchgate.net These methodologies could enable novel transformations, such as C-H amination or the introduction of other functional groups, under environmentally friendly conditions.

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Optimization

The optimization of reactions involving this compound will be greatly enhanced by the application of advanced in-situ characterization techniques. Techniques such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reaction kinetics and the identification of transient intermediates. beilstein-journals.orgmdpi.comresearchgate.netnih.gov This data is invaluable for understanding reaction mechanisms and for the rapid optimization of reaction conditions, particularly in flow chemistry setups. beilstein-journals.orgresearchgate.net

Raman spectroscopy is particularly well-suited for in-line monitoring due to its non-destructive nature and the ability to use fiber optic probes. beilstein-journals.orgmdpi.comresearchgate.netnih.gov For reactions involving this compound, in-situ monitoring can provide crucial information on the consumption of starting materials and the formation of products and byproducts, facilitating a more efficient and controlled synthesis. Computational modeling will also play an increasingly important role in predicting reaction outcomes and elucidating complex reaction pathways.

Untapped Applications in Materials Science and Green Chemistry

The unique electronic properties of this compound suggest a range of untapped applications in materials science. The electron-deficient nature of the trifluoromethylated pyridazine ring makes it a promising candidate for use in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs). nih.gov The presence of fluorine can also impart desirable properties to polymers, such as enhanced thermal stability and chemical resistance, making fluorinated pyridazine derivatives interesting monomers for advanced polymer membranes for applications like gas separation. mdpi.comnih.govrsc.org Furthermore, pyridazine has been investigated as a precursor for the synthesis of ordered carbon nanothreads, suggesting a potential application for its derivatives in the creation of novel nanomaterials. acs.org

In the realm of green chemistry, beyond sustainable synthesis, pyridazine derivatives have shown significant promise as corrosion inhibitors for mild steel in acidic media. peacta.orgmdpi.com The development of effective and environmentally friendly corrosion inhibitors is of great industrial importance. The specific electronic and structural features of this compound could lead to the design of highly effective and persistent corrosion inhibitors. Additionally, the incorporation of the pyridazine moiety into biodegradable polymers is an emerging area of research, with potential applications in the biomedical field.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-3-(trifluoromethyl)pyridazine?

  • Methodology : The compound can be synthesized via halogenation of trifluoromethylpyridazine precursors using brominating agents (e.g., NBS or Br₂ in inert solvents like DCM). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic esters may introduce bromine selectively. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-bromination. Confirm regioselectivity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : ¹⁹F NMR to verify trifluoromethyl group presence; ¹H/¹³C NMR for bromine positioning.
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., distinguishing bromine at C5 vs. C4) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What safety protocols are critical for handling this compound?

  • Handling Guidelines :

  • Use glove boxes or fume hoods due to potential inhalation hazards (evidenced by first-aid measures for similar brominated pyridines) .
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Storage: Inert atmosphere (argon) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in substitution reactivity data?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare rates of bromine substitution in deuterated vs. non-deuterated analogs to distinguish radical vs. ionic pathways.
  • Computational Modeling : Density Functional Theory (DFT) to map transition states and identify steric/electronic effects from the trifluoromethyl group .
    • Case Study : Phosphonylation of bromopyridines (e.g., triethyl phosphite reactions) shows competing SNAr and radical mechanisms; isotopic labeling (e.g., ²H/¹⁵N) can clarify pathways .

Q. What strategies address conflicting spectroscopic data in environmental interaction studies?

  • Methodology :

  • Surface-Adsorption Experiments : Use microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with indoor surfaces (e.g., silica, polymers) and assess compound stability under varying humidity .
  • Multi-Technique Validation : Cross-reference Raman, XPS, and GC-MS data to resolve discrepancies in degradation product identification .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model interactions with transition-metal catalysts (e.g., Pd or Cu) to predict regioselectivity in cross-coupling reactions.
  • Hammett Parameters : Quantify electron-withdrawing effects of the trifluoromethyl group to optimize catalytic conditions .

Q. What experimental designs assess the compound’s stability under extreme conditions?

  • Protocol :

  • Thermal Stability : Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine decomposition thresholds (e.g., >150°C).
  • Photolytic Degradation : Expose to UV-Vis light (λ = 254–365 nm) in quartz reactors; analyze photoproducts via HPLC-MS .

Q. How does this compound serve as a scaffold in heterocyclic chemistry?

  • Applications :

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings to synthesize biaryl motifs for drug candidates (e.g., kinase inhibitors).
  • Heterocycle Functionalization : Introduce amines or thiols via nucleophilic aromatic substitution (SNAr), leveraging bromine as a leaving group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.